4-(Ethylthio)benzyl alcohol
CAS No.: 81518-54-9
Cat. No.: VC4481153
Molecular Formula: C9H12OS
Molecular Weight: 168.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81518-54-9 |
|---|---|
| Molecular Formula | C9H12OS |
| Molecular Weight | 168.25 |
| IUPAC Name | (4-ethylsulfanylphenyl)methanol |
| Standard InChI | InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 |
| Standard InChI Key | YDBSCPRFIBRIKZ-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)CO |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
4-(Methylthio)benzyl alcohol (C₈H₁₀OS) features a benzyl alcohol backbone with a methylthio (-SCH₃) substituent at the para position. The hydroxyl (-OH) and methylthio groups confer distinct electronic and steric properties, influencing reactivity in catalytic and biological systems .
Spectroscopic Identification
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¹H NMR: Benzylic protons adjacent to the hydroxyl group resonate at δ 4.5–5.0 ppm as a triplet, while aromatic protons appear as a doublet near δ 7.2–7.4 ppm .
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IR Spectroscopy: O-H stretching (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) confirm functional groups .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 154.23 g/mol |
| Melting Point | 41–43°C |
| Boiling Point | 108–109°C (0.4 mmHg) |
| Flash Point | >110°C |
| Solubility | Moderate in polar solvents |
Data derived from thermal analysis and chromatographic studies .
Synthetic Methodologies
Laboratory-Scale Synthesis
The reduction of 4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature yields the alcohol with >90% efficiency. Purification via recrystallization or column chromatography ensures high purity (>98%) .
Industrial Production
A multi-step process optimizes cost and scalability:
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Thioether Formation: Reaction of p-chlorobenzaldehyde with methyl mercaptan in toluene.
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Reduction: Catalytic hydrogenation or NaBH₄-mediated reduction to the alcohol.
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Derivatization: Conversion to 4-(methylthio)benzyl chloride using HCl .
Chemical Reactivity and Applications
Oxidation Reactions
Catalytic oxidation to 4-(methylthio)benzaldehyde varies by catalyst:
| Catalyst System | Yield (%) | Conditions |
|---|---|---|
| ABNO@PMO-IL-Br | 98 | RT, O₂, solvent-free |
| Pd/AlO(OH) nanoparticles | 63 | 80°C, NMO oxidant |
Steric hindrance from the -SCH₃ group reduces efficiency in metal-based systems, while organocatalysts achieve near-quantitative yields .
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antihyperglycemic agents: Pyrazole derivatives targeting glucose metabolism.
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Anticancer drugs: Apoptosis-inducing molecules via mitochondrial pathways .
Biological Activity
Cytotoxicity Profiling
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| BT-474 (Breast) | 0.59 | ROS-mediated apoptosis |
| HeLa (Cervical) | 1.25 | Mitochondrial membrane depolarization |
Dose-dependent cytotoxicity correlates with ROS accumulation, triggering caspase-3 activation .
Antioxidant Capacity
In DPPH radical scavenging assays, 4-(methylthio)benzyl alcohol exhibits an EC₅₀ of 12.5 µM, comparable to ascorbic acid (EC₅₀ 10.2 µM) .
Catalytic and Electronic Effects
Substituent Influence
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